molecular formula C14H14N2O3S2 B2701921 N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941872-09-9

N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No. B2701921
CAS RN: 941872-09-9
M. Wt: 322.4
InChI Key: ZZBLNFQMKRKGGB-UHFFFAOYSA-N
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Description

“N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide” belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound comprises a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its molecular structure. For instance, the five-membered pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis and Chemical Reactions: A study by Noreen et al. (2017) demonstrated a convenient synthesis method for thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. These compounds exhibited significant urease inhibition, hemolytic, and antibacterial activities, underscoring their chemical versatility and potential in biomedical applications (Noreen et al., 2017).

Biological Applications

  • Antibacterial and Antimalarial Potential: Research has explored the antimicrobial activity of sulfonamide derivatives, showing promise in developing new antibacterial and antimalarial agents. For instance, a study by Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
  • Anticancer Properties: Ghorab et al. (2015) synthesized novel sulfonamide derivatives to investigate their in-vitro anticancer activity. Several compounds exhibited higher activity than the standard drug doxorubicin, indicating their potential as anticancer agents (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Chemical Reactions and Mechanisms

  • Selenocyclisation for Substituted Pyrrolidines: Jones et al. (2006) described selenocyclisations of homoallylic sulfonamides leading to β-selanyl-pyrrolidines. This method offers a stereoselective approach for elaborating substituted pyrrolidines, highlighting the diverse chemical reactions possible with sulfonamide groups (Jones et al., 2006).

Mechanism of Action

Target of Action

The primary target of N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide: interacts with Factor Xa through a specific interaction . The compound’s oxazolidinone core has a clear preference for (S)-configuration, indicating a specific interaction with Factor Xa . This interaction inhibits the activity of Factor Xa, thereby disrupting the coagulation cascade .

Biochemical Pathways

By inhibiting Factor Xa, N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide affects the coagulation cascade, a biochemical pathway responsible for blood clotting . The downstream effects of this disruption can include a reduction in thrombus (blood clot) formation .

Pharmacokinetics

The pharmacokinetic properties of N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide The compound’s interaction with the neutral ligand chlorothiophene in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The molecular and cellular effects of N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide ’s action primarily involve the inhibition of Factor Xa and the subsequent disruption of the coagulation cascade . This can result in a reduction in thrombus formation, potentially making the compound useful in the prevention and treatment of thromboembolic diseases .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the treatment of various diseases. Given its structural features, it could serve as a promising candidate for drug development .

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c17-13-6-2-8-16(13)12-5-1-4-11(10-12)15-21(18,19)14-7-3-9-20-14/h1,3-5,7,9-10,15H,2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBLNFQMKRKGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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